Product packaging for 5-Chloroquinazoline-2,4-diamine(Cat. No.:CAS No. 17511-21-6)

5-Chloroquinazoline-2,4-diamine

Katalognummer: B108604
CAS-Nummer: 17511-21-6
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: VEVDQDKAMWPQSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Chloroquinazoline-2,4-diamine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged pharmacophore in developing biologically active compounds. Research highlights its critical role as a key intermediate in the synthesis of Ziresovir (AK0529), a potent fusion protein inhibitor that has reached Phase III clinical trials for the treatment of Respiratory Syncytial Virus (RSV) infection . The diaminquinazoline core is recognized for its favorable drug-like properties and is featured in several approved pharmaceuticals . Historically, analogues based on the 2,4-diamino-5-chloroquinazoline structure have been extensively explored as antifolate agents, demonstrating potent inhibitory activity against dihydrofolate reductase (DHFR) from pathogens such as Pneumocystis carinii and Toxoplasma gondii . These analogues were developed as potential therapeutic candidates, with some showing enhanced potency over standard agents like trimetrexate . Beyond antiviral and antiparasitic applications, the 2,4-diaminoquinazoline scaffold has also been identified as a promising chemotype with bactericidal activity against Mycobacterium tuberculosis , making it a candidate for tuberculosis drug discovery programs . The presence of the chlorine atom at the 5-position and the two amino groups on the quinazoline ring allows for strategic functionalization, enabling researchers to explore a wide structure-activity relationship landscape and develop novel compounds for various therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN4 B108604 5-Chloroquinazoline-2,4-diamine CAS No. 17511-21-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-chloroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVDQDKAMWPQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169932
Record name 2,4-Quinazolinediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17511-21-6
Record name 2,4-Quinazolinediamine, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17511-21-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity and Pharmacological Potential of 5 Chloroquinazoline 2,4 Diamine and Its Derivatives

Antimalarial Activity

Derivatives of 5-chloroquinazoline-2,4-diamine have shown significant promise as antimalarial agents, addressing the critical need for new drugs to combat resistance to existing therapies.

Preclinical studies have demonstrated the in vivo therapeutic efficacy of this compound derivatives in murine malaria models. A notable example is the compound QN254 (5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine), which has been evaluated in a Plasmodium berghei malaria mouse model. nih.govresearchgate.net Oral administration of QN254 resulted in a dose-dependent reduction in parasitemia. researchgate.net The compound exhibited potent antimalarial activity with calculated 50% effective dose (ED₅₀) and 90% effective dose (ED₉₀) values of 7.2 mg/kg and 12.4 mg/kg, respectively. researchgate.net These findings highlight the potential of this class of compounds in treating malaria infections. Another study also verified the antimalarial activity of a compound designated N-251 against asynchronized P. berghei parasites. parahostdis.org

The primary mechanism of antimalarial action for this compound derivatives is the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR). nih.gov This enzyme is crucial for the parasite's survival and replication.

This compound derivatives act as antifolates by targeting and inhibiting DHFR. nih.gov DHFR is a key enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, these compounds disrupt DNA synthesis, thereby preventing the proliferation of the malaria parasite. wikipedia.org The 2,4-diaminoquinazoline core is a recognized pharmacophore that facilitates binding to DHFR through interactions such as π-π stacking and hydrogen bonding. researchgate.net

The efficacy of this compound derivatives has been benchmarked against established antifolate drugs like trimetrexate (B1681579) and piritrexim (B1678454). In one study, a series of 2,4-diamino-5-chloroquinazoline analogues were synthesized and evaluated as DHFR inhibitors. nih.gov The most potent compound in this series, 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline , exhibited an IC₅₀ of 0.012 µM against Pneumocystis carinii DHFR and 0.0064 µM against Toxoplasma gondii DHFR, making it slightly more potent than trimetrexate and piritrexim in these assays. nih.gov However, this compound did not show significant selectivity for the parasitic enzymes over rat liver DHFR. nih.gov Another derivative, 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline , while slightly less potent (IC₅₀ = 0.016 µM against T. gondii DHFR), displayed approximately 30-fold higher selectivity compared to trimetrexate and piritrexim. nih.gov

Table 1: Comparative Inhibitory Activity (IC₅₀, µM) of this compound Derivatives and Reference Antifolates against DHFR

CompoundP. carinii DHFRT. gondii DHFRRat Liver DHFR
2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline0.0120.0064-
2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline-0.016-
TrimetrexateSlightly less potent than the first compoundSlightly less potent than the first compound-
PiritreximSlightly less potent than the first compoundSlightly less potent than the first compound-

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent and selective DHFR inhibition by this compound derivatives. A study of various analogues revealed that the nature of the side chain at the 6-position of the quinazoline (B50416) ring is critical for activity. nih.gov Compounds featuring an ArCH₂-NH or ArNHCH₂ side chain were found to be the most active. nih.gov

Furthermore, the length of the alkyl linker in ArNH(CH₂)n compounds was shown to influence inhibitory potency. nih.gov For derivatives with either a 2',5'-dimethoxyphenyl or a 3',4',5'-trimethoxyphenyl group, the activity decreased as the linker length increased, following the order of n=1 > n=2 > n=3. nih.gov This suggests that a shorter linker provides a more optimal orientation of the aryl group within the enzyme's active site for effective binding.

Inhibition of Dihydrofolate Reductase (DHFR) in Parasites

Anticancer and Antiproliferative Activities

In addition to their antimalarial properties, derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents. The quinazoline scaffold is a key component of several approved anticancer drugs, and its derivatives have been shown to inhibit various targets involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Studies have shown that specific substitutions on the 2, 4, and 6-positions of the quinazoline ring can significantly enhance anticancer activity against breast and lung cancer cell lines. For instance, a series of 2-anilino-4-alkylaminoquinazoline derivatives were synthesized and evaluated for their in vitro antitumor activity. researchgate.netsemanticscholar.org Among these, compounds with a 4-nitro substitution on the phenyl ring, such as compound 4c and compound 5b , displayed the highest inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) cell lines, with IC₅₀ values ranging from 9.1 to 12.0 µg/ml. semanticscholar.org

Another study investigating 2,4-diaminoquinazoline derivatives as potential tubulin polymerization inhibitors found that substitution on the phenyl group generally increased antiproliferative activity compared to the unsubstituted form. umich.edu Specifically, the introduction of a chlorine atom at the 5-position of a quinoline (B57606) ring attached to the quinazoline core led to a significant increase in antiproliferative activity across multiple cell lines. umich.edu The resulting compounds showed lower IC₅₀ values than the FDA-approved drug gefitinib (B1684475), which also contains a quinazoline moiety. umich.edu

Table 2: Antiproliferative Activity (IC₅₀) of Selected this compound Derivatives against Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)HePG-2 (Liver)HFB4 (Skin)
Compound 4c (with 4-NO₂ substitution)10.8 - 12.0 µg/ml10.8 - 12.0 µg/ml10.8 - 12.0 µg/ml10.8 - 12.0 µg/ml
Compound 5b (with 4-NO₂ substitution)9.1 - 10.9 µM9.1 - 10.9 µM9.1 - 10.9 µM9.1 - 10.9 µM

Inhibition of Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. This broad-spectrum activity highlights the potential of this chemical scaffold in the development of new cancer therapies.

Notably, these compounds have shown inhibitory effects against leukemia, melanoma, and various carcinoma cell lines, including those of the breast, colon, and lung. For instance, certain 2,4-diaminoquinazoline derivatives have exhibited potent activity against MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), HePG-2 (hepatocellular carcinoma), and HFB4 (skin cancer) cell lines. researchgate.net Specifically, compounds with a 4-nitro substitution on the phenyl ring, such as 4c and 5b, were identified as having the highest inhibitory effects. researchgate.net

The antiproliferative effects of these derivatives are often evaluated by determining their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For example, two new quinazoline Schiff bases, compounds 1 and 2, demonstrated remarkable antiproliferative effects against the MCF-7 human breast cancer cell line, with IC50 values of 6.246 x 10⁻⁶ mol/L and 5.910 x 10⁻⁶ mol/L, respectively, after 72 hours of treatment. nih.gov

Furthermore, a series of 4-aminoquinazoline derivatives were synthesized and evaluated for their antiproliferative activities against six cancer cell lines: HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov One particular compound, 6b, emerged as the most potent, demonstrating significant antiproliferative activity without notable cytotoxicity to normal human cells. nih.gov Similarly, novel 2-chloroquinazoline (B1345744) derivatives have been synthesized and tested against EGFR high-expressing cells, including A549. nih.gov Among these, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (compound 10b) displayed the best activity. nih.gov

The substitution pattern on the quinazoline core plays a crucial role in determining the antiproliferative activity. For instance, in a series of 2,4-diaminoquinazoline derivatives, the substitution of the phenyl group at certain positions was found to increase the activity against the tested cell lines when compared to the unsubstituted form. umich.edu

Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value Source
Quinazoline Schiff base 1 MCF-7 (Breast) 6.246 µM nih.gov
Quinazoline Schiff base 2 MCF-7 (Breast) 5.910 µM nih.gov
Compound 10b A549 (Lung) 3.68 µM nih.gov
Compound 10b NCI-H1975 (Lung) 10.06 µM nih.gov
Compound 10b AGS (Gastric) 1.73 µM nih.gov
Compound 10b HepG2 (Liver) 2.04 µM nih.gov
Compound 4c MCF-7 (Breast) 9.1-10.9 µM researchgate.net
Compound 5b HCT-116 (Colon) 9.1-10.9 µM researchgate.net

Molecular Targets and Mechanisms in Cancer Therapy

The anticancer effects of this compound derivatives are attributed to their ability to interact with and inhibit various molecular targets that are crucial for cancer cell proliferation, survival, and angiogenesis. These compounds often function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.

A significant mechanism of action for many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) with tyrosine kinase activity. nih.gov Abnormal expression or mutation of EGFR is a common feature in many human tumors, making it a prime target for cancer therapy. nih.gov

Quinazoline-based compounds, particularly the 4-anilinoquinazoline (B1210976) scaffold, have been successfully developed as EGFR inhibitors. nih.gov These inhibitors act on the intracellular domain of the receptor, blocking the phosphorylation of tyrosine kinase and thereby inhibiting the downstream signaling pathways that promote cell proliferation. nih.gov

For example, a series of 2-chloroquinazoline derivatives were synthesized and evaluated as potential EGFR-TK inhibitors. nih.gov The most potent compound, 10b, demonstrated significant inhibitory activity against the EGFR enzyme and was shown to inhibit the migration of cancer cells. nih.gov Western blotting experiments further confirmed that the compound acts through the EGFR pathway. nih.gov Similarly, a study on '4-aminoquinazoline-6, 7-diol' derivatives showed their potential to bind to and inhibit the EGFR protein, particularly in the A431 lung cancer cell line which expresses high levels of EGFR. biorxiv.orgbiorxiv.org

Another critical target for quinazoline derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2. VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer treatment. nih.gov

Vandetanib, a quinazoline derivative, is a clinically approved multi-targeted kinase inhibitor that targets VEGFR, EGFR, and RET-tyrosine kinase. nih.gov This demonstrates the potential of the quinazoline scaffold in developing potent anti-angiogenic agents. Research has focused on designing and synthesizing novel quinazoline derivatives as specific VEGFR-2 inhibitors. For instance, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were developed and showed potent VEGFR-2 inhibitory activity. nih.gov Compound SQ2 from this series exhibited promising cytotoxic activity against HT-29 and COLO-205 cell lines and significant VEGFR-2 kinase inhibition. nih.gov

Several quinazoline derivatives exhibit inhibitory activity against multiple protein kinases, a property known as multi-kinase inhibition. This can be advantageous in cancer therapy as it can target multiple signaling pathways simultaneously, potentially leading to a more effective antitumor response and overcoming resistance mechanisms.

For example, Vandetanib is a prime example of a multi-kinase inhibitor, targeting VEGFR, EGFR, and RET-tyrosine kinase. nih.gov In another study, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). nih.govresearchgate.net Compound 66 from this series was found to be the most active dual inhibitor, suppressing downstream signaling pathways and inhibiting cell proliferation. nih.govresearchgate.net

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, survival, and migration. nih.gov Dysregulation of the PI3K/Akt/mTOR pathway is frequently observed in many cancers, making PI3K a highly attractive target for cancer drug development. nih.gov

Researchers have designed and synthesized quinazoline derivatives as potent PI3K inhibitors. For instance, a novel series of 4,6-disubstituted quinazoline derivatives were developed as PI3K inhibitors and evaluated for their anticancer activities against HCT-116 and MCF-7 cell lines. nih.gov Compound 26 from this series displayed the most potent anti-proliferative and PI3K inhibitory activity. nih.gov Another study focused on a series of 4-aminoquinazoline derivatives, identifying compound 6b as a selective inhibitor of PI3Kα with an IC50 of 13.6 nM. nih.gov This compound was shown to suppress the PI3K/Akt pathway in HCT116 cells, leading to G1 cell cycle arrest and apoptosis. nih.gov

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell growth and survival. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an effective strategy for cancer therapy. nih.gov

Novel 2,4-diaminoquinazoline derivatives have been designed and evaluated as Hsp90 inhibitors. nih.gov These compounds exhibited significant antiproliferative activities against several cancer cell lines, including DU-145, HT-29, HCT-116, A375P, and MCF-7. nih.gov The most potent compound, 6b, was found to reduce the expression levels of Her2, a well-known Hsp90 client protein, and induce the expression of Hsp70, a biomarker of Hsp90 inhibition. nih.gov The inhibitory effect of these derivatives on Hsp90 was further supported by the observed suppression of key oncoreceptors and mitogenic kinases. rsc.org

Table 2: Molecular Targets of this compound Derivatives

Molecular Target Mechanism of Action Example Compound/Derivative Source
EGFR Inhibition of tyrosine kinase phosphorylation 2-chloroquinazoline derivatives (e.g., compound 10b) nih.gov
VEGFR-2 Inhibition of kinase activity, leading to anti-angiogenesis N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivatives (e.g., SQ2) nih.gov
Multi-Kinase (CDK6/9) Dual inhibition of CDK6 and CDK9 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives (e.g., compound 66) nih.govresearchgate.net
PI3K Inhibition of PI3Kα kinase activity 4-aminoquinazoline derivatives (e.g., compound 6b) nih.gov
Hsp90 Inhibition of chaperone function, leading to client protein degradation 2,4-diaminoquinazoline derivatives (e.g., compound 6b) nih.gov
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a key target for anticancer drug development. nih.gov Derivatives of the quinazoline scaffold have been investigated as tubulin polymerization inhibitors, often targeting the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov

A series of 2,4-diaminoquinazoline derivatives were designed to occupy both the nocodazole (B1683961) (NZ) and colchicine (COL) binding sites of β-tubulin. umich.edu In this series, the substitution at the 5-position of the quinazoline ring was found to be critical for antiproliferative activity. umich.edu Notably, the replacement of a hydrogen atom with a chlorine atom at this position, as in compound 4i , led to a significant increase in antiproliferative activity against a panel of cancer cell lines. umich.edu Further studies demonstrated that compounds 4e and 4i exert their cytotoxic effects by disrupting the microtubule network and inhibiting tubulin polymerization. nih.govumich.edu Molecular dynamics simulations suggested a possible binding pose for compound 4i within the NZ/COL binding site. nih.gov

In another study, 4-cycloaminoquinazoline derivatives were optimized as tubulin polymerization inhibitors. nih.gov Compound 5f from this series, a potent cytotoxic agent, demonstrated greater inhibition of tubulin assembly (IC50 = 0.77 μM) and was more effective at inhibiting colchicine binding to tubulin than the reference compound combretastatin (B1194345) A-4 (CA4). nih.govacs.org The N-methylated analog, 5g , also showed significant tubulin assembly inhibition (IC50 = 0.87 μM) and potent inhibition of colchicine binding. nih.gov The interaction of these compounds with tubulin is thought to be enhanced by hydrogen bonds and hydrophobic interactions within the colchicine-binding pocket. nih.govacs.org

Table 1: Tubulin Polymerization Inhibition by Quinazoline Derivatives

Compound Description IC50 (Tubulin Assembly) Key Findings Reference(s)
4i 2,4-diaminoquinazoline derivative with a chlorine at position 5. Not specified Showed significantly increased antiproliferative activity compared to the unsubstituted analog. Inhibits tubulin polymerization. nih.govumich.edu
4e 2,4-diaminoquinazoline derivative. Not specified Exerts antiproliferative activity by inhibiting tubulin polymerization. nih.govumich.edu
5f 4-cycloaminoquinazoline derivative. 0.77 μM Displayed high cytotoxic potency and greater inhibition of tubulin assembly than CA4. nih.govacs.org
5g N-methylated analog of 5f. 0.87 μM Showed significant in vivo antitumor activity in a mouse xenograft model. nih.gov
CA4 Combretastatin A-4 (reference compound). 0.96 μM A well-described potent inhibitor of colchicine binding to tubulin. nih.govacs.org
PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. mdpi.commdpi.com Inhibiting PARP in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. mdpi.com Several quinazoline-based derivatives have been developed as potent PARP inhibitors.

Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety were designed and synthesized as PARP-1/2 inhibitors. rsc.org Structure-activity relationship studies identified potent inhibitors with moderate selectivity for PARP-1 over PARP-2. rsc.org A co-crystal structure of a lead compound complexed with PARP-1 revealed a unique binding mode. rsc.org Further optimization led to a series of quinazoline-2,4(1H,3H)-dione derivatives with an N-substituted piperazinone moiety. nih.gov Compound Cpd36 from this series was a highly potent inhibitor of PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM) and also showed significant activity against PARP-7. nih.gov This compound demonstrated oral bioavailability and significant tumor growth repression in xenograft models of breast and prostate cancer. nih.gov

Another approach utilized the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib. rsc.org This led to the synthesis of quinazolinone-based derivatives, with compound 12c showing inhibitory activity (IC50 = 30.38 nM) comparable to Olaparib (IC50 = 27.89 nM). rsc.org Additionally, a series of novel 4-hydroxyquinazoline (B93491) derivatives were designed to be effective in cancer cells with primary resistance to PARP inhibitors. mdpi.com Compound B1 from this series exhibited an IC50 value of 63.81 nM against PARP1 and demonstrated the ability to overcome PARP inhibitor resistance in vitro and in vivo. mdpi.com

Table 2: PARP Inhibition by Quinazoline Derivatives

Compound Series / Name Target(s) IC50 Values Key Findings Reference(s)
Quinazoline-2,4(1H,3H)-dione derivatives PARP-1/2 Not specified Potent inhibitors with moderate selectivity for PARP-1 over PARP-2. rsc.org
Cpd36 (Quinazoline-2,4(1H,3H)-dione derivative) PARP-1, PARP-2, PARP-7 PARP-1: 0.94 nM, PARP-2: 0.87 nM, PARP-7: 0.21 nM Orally bioavailable with significant in vivo antitumor activity. nih.gov
12c (Quinazolinone-based derivative) PARP-1 30.38 nM Activity comparable to Olaparib. rsc.org
B1 (4-Hydroxyquinazoline derivative) PARP1 63.81 nM Effective in primary PARP inhibitor-resistant cell lines. mdpi.com
Olaparib (Reference) PARP-1 27.89 nM Approved PARP inhibitor. rsc.org
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and CO2 homeostasis. nih.gov CA inhibitors are used in the treatment of glaucoma. nih.govclinicaltrials.gov A series of quinazolinone derivatives were synthesized and evaluated as inhibitors of bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov The synthesized compounds showed significant inhibitory activity against bCA-II, with IC50 values ranging from 8.9 to 67.3 μM. nih.gov Kinetic studies revealed that compound 4d is a competitive inhibitor of both bCA-II and hCA-II, with Ki values of 13.0 μM and 14.25 μM, respectively. nih.gov Molecular docking studies supported these experimental findings, showing the binding mode of these compounds within the active sites of the enzymes. nih.gov

Table 3: Carbonic Anhydrase Inhibition by Quinazolinone Derivatives

Compound Target Enzyme IC50 (μM) Ki (μM) Inhibition Type Reference(s)
4d bCA-II Not specified 13.0 Competitive nih.gov
4d hCA-II Not specified 14.25 Competitive nih.gov
4a-p series bCA-II 8.9 - 67.3 Not specified Not specified nih.gov
DNA Damage/Repair Mechanism Modulation

Modulating DNA damage and repair pathways is a key strategy in cancer therapy. researchgate.net Some anticancer agents function by inducing DNA damage, while others inhibit the cell's ability to repair that damage, often leading to apoptosis. nih.govmdpi.com Chloroquine, a compound with a related quinoline core, has been shown to induce DNA double-strand breaks (DSBs) through the generation of reactive oxygen species (ROS). nih.govnih.gov The cytotoxicity of this induced DNA damage can be enhanced by combining it with inhibitors of DNA repair pathways like homologous recombination (HR) or non-homologous end joining (NHEJ). nih.govnih.gov

While direct studies on this compound's role in DNA damage are limited, the principle of targeting these pathways is relevant. For instance, some natural compounds have been shown to suppress the mRNA expression of proteins involved in both HR and NHEJ repair systems. mdpi.com The cellular response to DNA lesions involves complex pathways like base excision repair (BER) and nucleotide excision repair (NER) that handle different types of DNA damage. mdpi.com The ability of quinazoline derivatives to act as PARP inhibitors, as discussed previously, is a direct example of modulating DNA repair mechanisms, as PARP is a key enzyme in the BER pathway. mdpi.com By inhibiting PARP, these compounds prevent the repair of single-strand breaks, which can then lead to the formation of lethal DSBs during DNA replication, especially in cancer cells with other repair deficiencies. mdpi.com

Anti-Angiogenesis Activities

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting angiogenesis is a major strategy in cancer therapy. nih.gov Quinazoline derivatives have been identified as potent inhibitors of angiogenesis, often by targeting key signaling molecules like the vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov

One study reported a 2,4-disubstituted quinazoline derivative, compound 11d , as a novel angiogenesis inhibitor. nih.gov This compound was found to inhibit VEGFR2 and block the downstream VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway, which is crucial for cell migration, proliferation, and survival. nih.gov Another molecule, COB223 , was identified from a chemical library as an inhibitor of endothelial cell migration and proliferation, acting downstream of PKC and upstream of Ras in the VEGF signaling pathway. nih.gov

Antimicrobial Activities

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. The quinazoline scaffold has proven to be a promising source of novel antibacterial compounds. nih.gov

Specifically, N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent antibacterial agents, acting as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. nih.govnih.gov A series of these compounds demonstrated significant in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Further studies extended to the Gram-negative pathogen Acinetobacter baumannii revealed that N2,N4-disubstituted quinazoline-2,4-diamines are highly effective, particularly when the 6-position is substituted with a halide or an alkyl group. nih.govresearchgate.net These compounds displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 μM and were also bactericidal. nih.govresearchgate.net Importantly, they showed a limited capacity for resistance development compared to existing folate synthesis inhibitors like trimethoprim (B1683648) and sulfamethoxazole. nih.govresearchgate.net Lead compounds from this series also exhibited antibiofilm activity, eradicating 90% of cells within a biofilm at concentrations near their MICs. nih.govresearchgate.net Another series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives also showed promising antibacterial activity against several bacterial strains, including MRSA. rsc.org

Table 4: Antimicrobial Activity of Quinazoline-2,4-diamine (B158780) Derivatives

Compound Series / Name Target Organism(s) Mechanism of Action MIC Range / Value Key Findings Reference(s)
N2,N4-disubstituted quinazoline-2,4-diamines MRSA, A. baumannii Dihydrofolate reductase (DHFR) inhibition As low as 0.5 μM for A. baumannii Potent antibacterial and antibiofilm activity; low potential for resistance development. nih.govacs.orgresearchgate.net
5-substituted 2,4-diaminoquinazolines E. coli, S. aureus Dihydrofolate reductase (DHFR) inhibition Not specified Inhibitory activity against bacterial growth parallels enzyme inhibition. nih.gov
A5 (N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivative) E. coli, S. aureus, S. epidermidis, MRSA Not specified 3.9 μg/mL against E. coli, S. aureus, S. epidermidis; 7.8 μg/mL against MRSA Good activity against a range of bacterial strains. rsc.org

Antibacterial Efficacy

Derivatives of quinazoline-2,4-diamine have demonstrated considerable efficacy as antibacterial agents, showing activity against a spectrum of both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to existing antibiotics. researchgate.netnih.gov

N2,N4-disubstituted quinazoline-2,4-diamine derivatives have shown potent antibacterial activity against a range of Gram-positive bacteria. researchgate.net These compounds have been particularly effective against clinically significant pathogens like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and penicillin-resistant Streptococcus pneumoniae. researchgate.net

Research has identified N2,N4-disubstituted quinazoline-2,4-diamines with minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, certain derivatives exhibit MIC values from 1 to 64 µg/mL against tested Gram-positive strains. researchgate.net One study reported an optimized hit compound with MIC values ranging from 2 to 8 µg/mL against Gram-positive bacteria, including drug-resistant strains. researchgate.net Specifically, derivatives such as N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine have shown potent activity against S. aureus with MICs between 3.9 and 15.6 µg/mL. Furthermore, a series of five quinazolinone antibacterials (Q1-Q5) were tested against 210 strains of MRSA, with MIC90 values ranging from 0.5 to 4 µg/ml. nih.govasm.org Thieno-thiazolo-quinazoline derivatives have also been developed and have demonstrated a strong ability to inhibit and disrupt MRSA biofilm formation. researchgate.netacs.org

Compound/Derivative ClassBacteriumActivity (MIC)Reference(s)
N2,N4-Disubstituted Quinazoline-2,4-diaminesGram-Positive Panel (incl. MRSA, PRSP)1-64 µg/mL researchgate.net
Optimized Hit Compound IGram-Positive Bacteria (incl. resistant strains)2-8 µg/mL researchgate.net
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamineStaphylococcus aureus3.9–15.6 µg/mL
Quinazolinone Q1Methicillin-Resistant Staphylococcus aureus (MRSA)0.5/2 µg/mL (MIC50/MIC90) nih.govasm.org
Quinazolinone Q2Methicillin-Resistant Staphylococcus aureus (MRSA)1/4 µg/mL (MIC50/MIC90) nih.govasm.org
Quinazolinone Q3Methicillin-Resistant Staphylococcus aureus (MRSA)2/4 µg/mL (MIC50/MIC90) nih.govasm.org
Quinazolinone Q4Methicillin-Resistant Staphylococcus aureus (MRSA)0.06/0.25 µg/mL (MIC50/MIC90) nih.govasm.org
Quinazolinone Q5Methicillin-Resistant Staphylococcus aureus (MRSA)0.125/0.5 µg/mL (MIC50/MIC90) nih.govasm.org
Thieno-thiazolo-quinazoline compounds 4 and 5Methicillin-Resistant Staphylococcus aureus (MRSA)Strong inhibition of biofilm formation researchgate.netacs.org

The antibacterial spectrum of quinazoline-2,4-diamine derivatives extends to Gram-negative bacteria, a group that is notoriously difficult to treat due to its protective outer membrane. impactfactor.org N2,N4-disubstituted quinazoline-2,4-diamines have been shown to be strongly antibacterial against multidrug-resistant Acinetobacter baumannii strains, with MICs as low as 0.5 µM. nih.govnih.gov These compounds are not only bacteriostatic but also bactericidal and possess antibiofilm capabilities, eradicating 90% of cells within a biofilm at concentrations near their MICs. nih.govnih.gov

Studies have shown that substitutions at the 6-position of the quinazoline ring with a halide or an alkyl group enhance activity against A. baumannii. nih.govnih.gov In a murine infection model, a lead agent from this class proved more efficacious than tigecycline, highlighting its potential. nih.govnih.gov Quinazoline derivatives have also been found to act as chemosensitizers, enhancing the activity of antibiotics like chloramphenicol (B1208) and nalidixic acid against resistant strains of Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net A recent screening of a large compound library identified a quinazoline derivative, IDD-8E, as a potent agent against P. aeruginosa, where it demonstrated significant bacterial killing and biofilm disruption. nih.gov Some 5-substituted 2,4-diaminoquinazolines have shown good activity against Escherichia coli dihydrofolate reductase. nih.gov

Compound/Derivative ClassBacteriumActivity (MIC)Reference(s)
6-Substituted N2,N4-Disubstituted Quinazoline-2,4-diaminesAcinetobacter baumannii (MDR)As low as 0.5 µM nih.govnih.gov
N2,N4-Disubstituted Quinazoline-2,4-diaminesEfflux deficient E. coli2-8 µg/mL researchgate.net
5-Substituted 2,4-diaminoquinazolinesEscherichia coliGood activity against DHFR nih.gov
Quinazoline DerivativesEnterobacter aerogenes, Klebsiella pneumoniae, Pseudomonas aeruginosaChemosensitizer for chloramphenicol and nalidixic acid researchgate.net
IDD-8EPseudomonas aeruginosaPotent anti-pseudomonal activity nih.gov

The antibacterial effects of quinazoline-2,4-diamine derivatives are attributed to several mechanisms of action. A primary target for many of these compounds is the enzyme dihydrofolate reductase (DHFR). nih.govnih.govnih.gov DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting this enzyme, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death. This mechanism is particularly noted for N2,N4-disubstituted quinazoline-2,4-diamines against both MRSA and A. baumannii. nih.govnih.gov The inhibitory action against bacterial DHFR is often selective over the mammalian enzyme, although this is not always the case. nih.gov

Another identified mechanism involves the inhibition of cell wall synthesis. Some quinazolinone derivatives target penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan chains in the bacterial cell wall. nih.gov Specifically, certain quinazolinones have been shown to inhibit PBP 1 and PBP 2a in MRSA. nih.gov Other proposed mechanisms include the disruption of bacterial cell wall integrity, destruction of DNA structure, and inhibition of RNA synthesis and translation. nih.govmdpi.com For derivative IDD-8E, the essential WaaP protein in P. aeruginosa, a kinase involved in lipopolysaccharide biosynthesis, has been identified as a target. nih.gov

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. nih.govsci-hub.se Quinazoline derivatives have emerged as a promising class of compounds in this area. rsc.org

Various quinazoline derivatives have demonstrated significant in vitro activity against M. tuberculosis. sci-hub.senih.gov The 2,4-diaminoquinazoline class of compounds has been identified as an effective inhibitor of M. tuberculosis growth. nih.gov A representative compound from this class showed bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov

Studies on structure-activity relationships have revealed that specific substitutions are key to potency. For example, 4-butylthioquinazoline was found to be a highly active compound. sci-hub.se In another series, quinazolinone-triazole hybrids displayed promising activity, with one compound exhibiting a MIC of 0.78 μg/mL, which is more potent than the first-line anti-TB drug ethambutol. acs.org Dihydroquinazolinone derivatives have also shown potent activity, with MIC values as low as 2 µg/mL against the H37Rv strain of M. tuberculosis. mdpi.com Some derivatives, such as 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), have shown MIC values similar to clinical anti-TB drugs and appear to disrupt intracellular ATP homeostasis and increase DNA damage in mycobacteria. nih.gov

Compound/Derivative ClassStrainActivity (MIC)Reference(s)
4-ButylthioquinazolineM. tuberculosis63 µM sci-hub.se
Quinazolinone-triazole hybrid (3if)M. tuberculosis0.78 µg/mL acs.org
Dihydroquinazolinone derivatives (3l, 3m)M. tuberculosis H37Rv2 µg/mL mdpi.com
2,4-Diaminoquinazoline derivativeReplicating and non-replicating M. tuberculosisBactericidal activity demonstrated nih.gov
1,2-Di(quinazolin-4-yl)diselane (DQYD)MycobacteriaSimilar to clinical drugs nih.gov

Antifungal Properties (e.g., Candida albicans, Aspergillus spp.)

In addition to their antibacterial and antitubercular activities, quinazoline derivatives have also been investigated for their potential as antifungal agents. researchgate.net Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus species, are a growing concern, especially in immunocompromised individuals.

Several studies have reported the antifungal efficacy of various quinazoline derivatives. For instance, novel thieno-thiazolo-quinazoline derivatives were evaluated against a range of pathogens, including the fungus Aspergillus fumigatus. researchgate.netacs.org Another study synthesized 5,8-quinazolinedione (B1202752) derivatives and tested them against Candida species and Aspergillus niger, with most of the compounds exhibiting potent antifungal activity. nih.gov Specifically, 6-arylamino-7-chloro-5,8-quinazolinediones generally showed more potent antifungal activity than other tested derivatives in that series. nih.gov Metal complexes of certain quinazoline derivatives have also shown promising antifungal activity against Candida albicans. orientjchem.org

Compound/Derivative ClassFungusActivityReference(s)
Thieno-thiazolo-quinazoline derivativesAspergillus fumigatusEvaluated for in vitro activity researchgate.netacs.org
6-Arylamino-7-chloro-5,8-quinazolinedionesCandida species, Aspergillus nigerPotent antifungal activity nih.gov
7-Arylthio-5,8-quinzolinedionesCandida species, Aspergillus nigerAntifungal activity nih.gov
6,7-Bis-(arylthio)-5,8-quinazolinedionesCandida species, Aspergillus nigerAntifungal activity nih.gov
Metal complexes of quinazoline derivativesCandida albicansPromising antifungal activity orientjchem.org

Antiviral Properties

Quinazoline derivatives have been widely explored for their potential as antiviral agents, capable of either eliminating viruses or inhibiting their replication with minimal toxicity to the host. mdpi.com

Substituted quinazolinone compounds have demonstrated notable activity against Zika virus (ZIKV) and Dengue virus (DENV), two significant human pathogens. nih.gov For instance, certain 2,3,6-trisubstituted quinazolinone derivatives have been identified as potent inhibitors of ZIKV replication. nih.gov Structure-activity relationship (SAR) studies on a series of these compounds revealed that specific analogues exhibit broad and potent activities against both ZIKV and DENV, with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov Some di-substituted quinazolinone compounds have also shown the ability to inhibit ZIKV replication by 68%–90%. nih.gov The mechanism of action for some of these compounds appears to involve the inhibition of viral attachment and/or entry into host cells. nih.gov

Furthermore, various quinazoline derivatives have been investigated for their efficacy against other viruses. A series of 2,4-disubstituted quinazoline derivatives containing amide groups were found to have significant anti-influenza virus activity, with some compounds showing an IC50 of less than 10 μM. mdpi.com Additionally, novel quinazoline-artemisinin hybrids have displayed potent activity against cytomegalovirus, proving to be 12–17 times more effective than the reference drug ganciclovir. mdpi.com Myricetin derivatives incorporating a quinazolinone moiety have also shown promising curative, protective, and inactivating activities against the tobacco mosaic virus (TMV). nih.gov

In the context of rotavirus, a common cause of acute gastroenteritis in young children, benzo[g]quinazoline (B13665071) derivatives have been identified as a novel class of potent antiviral agents. mdpi.com Several of these compounds exhibited significant reduction percentages (50-66%) against the human rotavirus Wa strain in vitro. mdpi.com

A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity. nih.gov Several of these compounds showed excellent and specific activity against vaccinia virus and adenovirus. nih.gov One particular compound, 24b11, was found to be a potent inhibitor of vaccinia virus with an EC50 value of 1.7 μM, which is 15 times more potent than the reference drug Cidofovir. Another compound, 24b13, was the most potent against adenovirus-2, with an EC50 value of 6.2 μM. nih.gov

Antiparasitic Efficacy (e.g., Leishmania, Trypanosoma brucei brucei, Cryptosporidium parvum)

Quinazoline derivatives have demonstrated significant potential as antiparasitic agents, targeting a range of protozoan parasites responsible for diseases such as leishmaniasis, African trypanosomiasis, and cryptosporidiosis.

A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani and Leishmania amazonensis. nih.govacs.org These studies led to the identification of quinazolines with high potency, some exhibiting EC50 values in the high nanomolar to single-digit micromolar range, along with favorable physicochemical properties. nih.govacs.org Specifically, N2-benzylquinazoline-2,4-diamines were found to be more potent against L. donovani than their N4-benzyl counterparts. acs.org One compound, quinazoline 23, demonstrated efficacy in a murine model of visceral leishmaniasis. nih.govacs.org Further SAR studies on N2,N4-disubstituted quinazoline-2,4-diamines showed that those with aromatic substituents at both N2 and N4 positions had potent in vitro antileishmanial activity. nih.gov In contrast, compounds with small alkyl groups at either N2 or N4 were less potent but also less toxic to murine macrophage cells. nih.gov

In the fight against Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, a preliminary structure-activity relationship study of 5-chloro-2,4-diaminoquinazoline (MMV675968) and its analogs has unveiled novel inhibitors of Trypanosoma brucei brucei. mdpi.com This research led to the development of analogs with a significant increase in in vitro potency and selectivity against the bloodstream forms of the parasite. mdpi.com Two analogs, 7 and 10, were particularly promising, showing a 40–58-fold increase in activity and selectivity. mdpi.com

Furthermore, the 2,4-diamino-quinazoline scaffold has been identified as a potent growth inhibitor of Cryptosporidium parvum, the parasite responsible for cryptosporidiosis. nih.gov These compounds demonstrated more rapid inhibition of parasite growth compared to the standard drug, nitazoxanide. nih.gov

Inhibition of Parasitic DHFR

One of the key mechanisms underlying the antiparasitic activity of quinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of parasites. benthamdirect.com Antifolates are a class of drugs that includes antibacterial, antiparasitic, and anticancer agents. benthamdirect.com

The compound 5-chloro-2,4-diaminoquinazoline (MMV675968) was reported to possess antifolate activity. mdpi.com Specifically, it has been shown to inhibit the DHFR enzymes of Pneumocystis carinii and Toxoplasma gondii with IC50 values of 0.051 µM and 0.03 µM, respectively. mdpi.com A series of 5-substituted 2,4-diaminoquinazolines have been synthesized and evaluated as inhibitors of DHFR from both bacterial and mammalian sources. nih.gov

Research on 2-substituted-mercapto-quinazolin-4(3H)-one analogues as DHFR inhibitors has led to the development of a structural model for this class of compounds to achieve significant biological activity. benthamdirect.com The orientation and pattern of substitutions on the p-system in relation to the quinazoline nucleus are crucial for their activity. benthamdirect.com This has resulted in compounds that are 4-8 times more active than the reference drug methotrexate. benthamdirect.com Additionally, certain quinazolinone-based derivatives designed as DHFR inhibitors have exhibited promising antiproliferative effects against various cancer cell lines. nih.gov

Inhibition of Cysteine Proteases (e.g., Cruzain, TbrCATL)

Cysteine proteases, such as cruzain from Trypanosoma cruzi (the causative agent of Chagas disease) and TbrCATL (rhodesain) from Trypanosoma brucei, are validated therapeutic targets. nih.gov Quinazoline derivatives have emerged as a class of inhibitors for these crucial parasitic enzymes. scielo.br

A study focused on the optimization of N4-benzyl-N2-phenylquinazoline-2,4-diamine, a known competitive cruzain inhibitor (Ki = 1.4 μM), led to the synthesis and evaluation of 22 new analogs. nih.gov These analogs demonstrated low micromolar inhibition of both cruzain and TbrCATL and showed cidal activity against T. cruzi. nih.gov Fourteen of these compounds were also active against T. brucei at low to mid-micromolar concentrations. nih.gov The optimization process utilized structure-based design and prediction of physicochemical properties to maintain potency while mitigating undesirable characteristics like colloidal aggregation. nih.gov

Anti-inflammatory Activity

Quinazoline derivatives have demonstrated notable anti-inflammatory properties. mdpi.com For instance, a 5-chloro-2-substituted-triazoloquinazoline derivative was reported to have anti-inflammatory activity ranging from more potent to equipotent compared to the reference drug ketoprofen. mdpi.com Another series of substituted triazolo-quinazoline derivatives showed activity comparable to indomethacin (B1671933) in the carrageenan-induced paw edema test. mdpi.com

Furthermore, a 5-chloro-2-methylsulfonyl-triazoloquiazoline was identified as a potent anti-inflammatory agent that acts against various inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), prostaglandin (B15479496) E2 (PGE2), and bacterial lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Other derivatives, such as piperidinyl-substituted quinazolinones, have also been evaluated as anti-inflammatory agents for conditions like rheumatoid arthritis and ulcerative colitis, showing potent activity. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone, a quinazoline-based compound, is used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

Cardiovascular Applications: Vasodilator Effects

Quinazoline-containing compounds have been recognized for their cardiovascular effects, particularly their vasodilator properties. nih.gov These effects can be mediated through different mechanisms, including the modulation of the alpha 1-adrenergic (α1) receptor and the inhibition of phosphodiesterase-5 (PDE-5). nih.gov

A study on N2,N4-disubstituted quinazoline-2,4-diamine analogues assessed their vasodilation response in rat pulmonary arteries. All tested analogues produced vasorelaxant effects, with EC50 values ranging from 0.58 ± 0.22 µM to over 30 µM. nih.govnih.govresearchgate.net The vasodilation was observed in both endothelium-intact and denuded vessels, suggesting a mechanism that is not solely dependent on the endothelium. nih.govnih.gov A moderate correlation was found between the vasodilation response and PDE-5 inhibitory activity in intact vessels. nih.govnih.gov Further experiments indicated that these quinazoline derivatives likely act via PDE-5 inhibition rather than as α1 receptor blockers like prazosin (B1663645). nih.govnih.gov

Another study focusing on quinazolinone derivatives identified two compounds, 3-(p-methoxybenzylidene) hydrazinoacetylamino-2-methyl-6-bromoquinazolin-4(3H)-one and 3-(p-N,N-dimethylbenzylidenylamino)hydrazinoacetylamino-2-methyl-quinazolin-4(3H)-one, with excellent cardiovascular activity. medicalresearchjournal.org These compounds were suggested to act directly on the smooth muscles of blood vessels as vasodilators. medicalresearchjournal.org

It is important to note that while some quinazoline-based α1-adrenoceptor antagonists like prazosin and doxazosin (B1670899) are used as antihypertensive agents, they have been associated with an increased risk of cardiovascular accidents in some clinical observations. nih.govfrontiersin.org A comparative study showed that prazosin and doxazosin increased infarct size in a rat model of occlusion-reperfusion injury, whereas bunazosin (B1200336) decreased it. nih.gov

Interactive Data Tables

Antiviral Activity of Quinazoline Derivatives

Compound TypeVirusActivityReference
2,3,6-trisubstituted quinazolinonesZika virus (ZIKV), Dengue virus (DENV)Potent inhibitors, EC50 as low as 86 nM nih.gov
Di-substituted quinazolinonesZika virus (ZIKV)68%–90% inhibition of replication nih.gov
2,4-disubstituted quinazolines (amide derivatives)Influenza virusIC50 < 10 μM mdpi.com
Quinazoline-artemisinin hybridsCytomegalovirus12–17 times more potent than ganciclovir mdpi.com
Benzo[g]quinazoline derivativesHuman rotavirus Wa strain50-66% reduction in viral activity mdpi.com
1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-dionesVaccinia virus, Adenovirus-2Potent inhibition, EC50 of 1.7 µM and 6.2 µM respectively nih.gov
Myricetin-quinazolinone derivativesTobacco mosaic virus (TMV)Significant curative, protective, and inactivating activities nih.gov

Antiparasitic Efficacy of this compound and Derivatives

CompoundParasiteKey FindingsReference
N2,N4-disubstituted quinazoline-2,4-diaminesLeishmania donovani, L. amazonensisHigh potency (high nM to low µM EC50 values) nih.govacs.org
Quinazoline 23Leishmania donovaniEfficacious in a murine model of visceral leishmaniasis nih.govacs.org
5-Chloro-2,4-diaminoquinazoline (MMV675968) analogs (7 and 10)Trypanosoma brucei brucei~40–58-fold increase in activity and selectivity mdpi.com
2,4-diamino-quinazoline scaffoldCryptosporidium parvumMore rapid growth inhibition than nitazoxanide nih.gov
5-chloro-2,4-diaminoquinazoline (MMV675968)Pneumocystis carinii DHFR, Toxoplasma gondii DHFRIC50 of 0.051 µM and 0.03 µM, respectively mdpi.com
N4-benzyl-N2-phenylquinazoline-2,4-diamine analogsTrypanosoma cruzi (cruzain), T. brucei (TbrCATL)Low micromolar inhibition nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Importance of Substituent Effects on Quinazoline (B50416) Core

The diverse pharmacological profiles of quinazoline derivatives are a direct result of the substituents attached to the quinazoline ring. mdpi.comijpsr.com Modifications at positions 2, 3, 4, 5, 6, and 8 have been shown to modulate activities such as antimicrobial and cytotoxic effects. nih.gov The core itself is considered a privileged scaffold in drug discovery due to its ability to serve as a basic framework for a multitude of biologically active compounds. ijpsr.com

The 5-position of the quinazoline ring is a critical site for substitution, significantly influencing the compound's biological profile. The introduction of a chlorine atom at this position, as in the subject compound 5-Chloroquinazoline-2,4-diamine, is a common strategy in medicinal chemistry. Halogens like chlorine can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its binding to target proteins. nih.govnih.gov For instance, in one study of pyrazolo[1,5-c] quinazolin-2-one derivatives, a chlorine substitute in the para position of an associated aromatic ring was found to improve cytotoxic effects against the MCF-7 cell line, a finding attributed to the polarizability of the chlorine atom enhancing intermolecular interactions. nih.gov

In contrast, the introduction of a nitro group (NO₂) also profoundly impacts activity, often through different mechanisms. Nitro groups are strong electron-withdrawing groups that can participate in hydrogen bonding and other electronic interactions within a receptor's active site. Studies on other heterocyclic scaffolds, like chalcones, have shown that the position of the nitro group is critical for activity; for example, an ortho-nitro substitution can maximize anti-inflammatory effects. mdpi.com In a series of 2,4,6-triaminoquinazoline (B80964) derivatives, compounds featuring nitrobenzoyl groups attached to the 6-position showed potent and selective activity against T. cruzi, the parasite responsible for Chagas disease, whereas the unsubstituted benzoyl analog was inactive. mdpi.com

While direct comparative studies between a 5-chloro and a 5-nitro group on the exact 2,4-diaminoquinazoline scaffold are not extensively detailed in the provided context, research on 5-substituted 2,4-diaminoquinazolines has indicated that the general structural type of the substituent can be more important for enzyme binding affinity than its specific electronic nature. nih.gov However, a less polarized, lipophilic chloro group at the 5-position has been cited as a feature of effective antibacterial agents in other quinoline-based compounds. bepls.com

Table 1: Effect of 5-Position Substitution on Biological Activity

Scaffold 5-Position Substituent Associated Finding Reference
Pyrazolo[1,5-c] quinazolin-2-one Chlorine (on phenyl ring) Improved cytotoxicity against MCF-7 cells. nih.gov
2,4,6-Triaminoquinazoline Nitrobenzoyl (at 6-position) Potent and selective anti-parasitic activity. mdpi.com
2,4-Diaminoquinazoline Various General structural type noted as important for DHFR binding. nih.govnih.gov

The amine groups at the N2 and N4 positions of the 2,4-diaminoquinazoline scaffold are pivotal for interaction with biological targets and offer a rich platform for structural modification. SAR studies have demonstrated that the nature of the substituents on these amines dictates both potency and selectivity.

In studies on antileishmanial agents, N2,N4-disubstituted quinazoline-2,4-diamines with aromatic substituents (like benzyl (B1604629) groups) at both positions exhibited potent in vitro activity. nih.gov However, these compounds often suffered from low selectivity. nih.gov Conversely, derivatives with small alkyl groups (e.g., isopropyl) at either the N2 or N4 position generally showed lower potency but were significantly less toxic to macrophage cell lines, indicating a path toward safer drug candidates. nih.gov The investigation of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) revealed its function as an inhibitor of the bacterial chaperone ClpB, highlighting a specific molecular target for this substitution pattern. researchgate.net

Further research into antibacterial agents against multidrug-resistant bacteria has reinforced these findings. A series of N2,N4-disubstituted quinazoline-2,4-diamines yielded compounds with low micromolar minimum inhibitory concentrations (MICs) and favorable physicochemical properties. researchgate.net Specifically, against Acinetobacter baumannii, N2-benzyl-N4-methylquinazoline-2,4-diamines with additional substitutions at the 6- or 7-position showed promising activity. nih.gov

Table 2: SAR of N2 and N4 Amine Group Substitutions

N2 Substituent N4 Substituent Key Finding Target Organism/Cell Reference
Aromatic (e.g., Benzyl) Aromatic (e.g., Benzyl) Potent in vitro activity, but low selectivity. Leishmania donovani nih.gov
Small Alkyl (e.g., Isopropyl) Aromatic (e.g., Benzyl) Lower potency, but less toxic and more selective. Leishmania donovani nih.gov
Benzyl Benzyl Inhibition of bacterial chaperone ClpB. E. coli researchgate.net

Fusing additional heterocyclic rings to the quinazoline framework creates polycyclic systems with distinct chemical properties and biological activities. researchgate.netignited.in This strategy can lead to novel scaffolds with enhanced potency or new mechanisms of action.

For example, the synthesis of pyrazolo[1,5-c] quinazolin-2-one derivatives, which are hybrid structures combining pyrazolinone and quinazoline pharmacophores, has yielded potent cytotoxic agents. nih.gov These fused systems demonstrated significant activity against the MCF-7 breast cancer cell line, with IC₅₀ values below 10 μM. nih.gov The study concluded that the pyrazolo[1,5-c] quinazolin-2-one series was generally more cytotoxic than related non-fused imidazolinone-quinazoline derivatives. nih.gov

Similarly, the creation of pyrido[2,3-d]pyrimidine (B1209978) structures, which are related to quinazolines, and their subsequent fusion or linkage to other rings like quinoline (B57606) or triazole, has been explored for anticancer applications. nih.gov These complex heterocyclic systems are designed to interact with specific biological targets, and their rigid, fused nature can optimize binding orientation and affinity. nih.gov The structural diversity offered by fusing rings to either the pyrimidine (B1678525) or benzene (B151609) part of the quinazoline core opens new avenues for developing molecules with unique pharmacological profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. nih.gov

For quinazoline derivatives, QSAR models have been successfully developed to predict their potency as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). In one study, a model was built for 34 novel quinazoline derivatives, achieving a high squared correlation coefficient (R²) of 0.9659 and a test set correlation coefficient (R²test) of 0.8189, indicating strong predictive power. nih.gov Such models help identify key molecular descriptors (physicochemical properties) that govern biological activity. nih.govmdpi.com

Other studies have used 2D and 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), to understand the structural requirements for activity against pathogens like Plasmodium falciparum. mdpi.com These models provide contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity, guiding the rational design of more potent analogs. mdpi.comsciopen.com

Molecular Docking and Dynamics Simulations to Elucidate Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as a this compound derivative, binds to the active site of its target receptor. nih.govnih.gov These simulations provide a three-dimensional view of the interactions at an atomic level.

Docking studies on quinazoline-based cytotoxic agents have been used to confirm binding modes within the active site of EGFR. nih.gov These studies revealed key electrostatic, hydrogen-bonding, and hydrophobic interactions that stabilize the ligand-receptor complex, with calculated binding energies (ΔG) often below -9 Kcal/mol for potent compounds. nih.gov For instance, one study identified that a potent quinazoline inhibitor formed hydrogen bonds, hydrophobic bonds, and halogen bonds with the EGFR receptor (PDB: 4ZAU), contributing to its high binding affinity of -9.5 kcal/mol. nih.gov

MD simulations further enhance this understanding by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding poses. researchgate.net Such studies have been crucial in validating the binding modes of novel 2,4-disubstituted quinazoline derivatives as inhibitors of enzymes like butyrylcholinesterase, showing that potent compounds maintain favorable and stable interactions within the active site. researchgate.net

Pharmacophore Hybrid Approaches

The pharmacophore hybrid approach is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. mdpi.comnih.gov This can lead to hybrid compounds with enhanced potency, dual-target activity, or an improved ability to overcome drug resistance. nih.govrsc.org The quinazoline scaffold is frequently used as a core component in such hybrids due to its proven pharmacological importance. mdpi.comnih.gov

Examples of this approach include the creation of quinazoline-thiazole hybrids designed as antiproliferative and anti-angiogenic agents. nih.gov By linking the quinazoline core (known to bind the hinge region of kinases) with other moieties that target different pockets of an enzyme like VEGFR2, researchers can design potent multi-functional inhibitors. nih.gov Another successful application involved synthesizing hybrids of quinazoline and 1,2,4-triazole (B32235) thioether, which showed potent antibacterial and antifungal activities. mdpi.com This strategy of molecular hybridization allows medicinal chemists to synergize the biological activities of different scaffolds to develop novel therapeutic agents. nih.govrsc.org

Preclinical Investigations and Future Directions

In vitro Efficacy Studies

In vitro studies, which are conducted using cells in a controlled laboratory setting, have provided foundational knowledge about the efficacy of 5-Chloroquinazoline-2,4-diamine, a compound more widely known in its therapeutic form as gefitinib (B1684475). These studies have been crucial in profiling which cancer cell lines are sensitive to the drug, how it inhibits key enzymes involved in cancer growth, and how cancer cells can develop resistance.

The sensitivity of various cancer cell lines to this compound (gefitinib) is a critical area of research, helping to predict which cancers might respond to treatment.

Initial studies identified that non-small cell lung cancer (NSCLC) cell lines exhibit a range of sensitivities to gefitinib. nih.govascopubs.org This variability is often linked to the presence of specific mutations in the epidermal growth factor receptor (EGFR) gene. aacrjournals.org For instance, NSCLC cell lines with activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, are particularly sensitive to the compound. aacrjournals.org In contrast, cell lines with wild-type (non-mutated) EGFR are generally more resistant. nih.gov

Researchers have developed gene expression profiles to predict gefitinib sensitivity. By comparing highly sensitive and highly resistant NSCLC cell lines, a pattern of gene expression associated with sensitivity was identified. nih.gov This profile successfully predicted gefitinib sensitivity in a panel of NSCLC cell lines with a high degree of accuracy. nih.gov

The table below summarizes the susceptibility of various cancer cell lines to this compound (gefitinib) based on their EGFR mutation status.

Cell LineCancer TypeEGFR Mutation StatusGefitinib Sensitivity
PC-9 Non-Small Cell Lung CancerExon 19 DeletionSensitive nih.gov
HCC827 Non-Small Cell Lung CancerExon 19 DeletionSensitive aacrjournals.orgresearchgate.net
NCI-H3255 Non-Small Cell Lung CancerL858RSensitive aacrjournals.org
A549 Non-Small Cell Lung CancerWild-TypeResistant oncotarget.comnih.gov
Calu-3 Non-Small Cell Lung CancerWild-TypeSensitive nih.gov
H322 Non-Small Cell Lung CancerWild-TypeSensitive nih.gov
H292 Non-Small Cell Lung CancerWild-TypeSensitive nih.gov
SKOV3 Ovarian CancerNot SpecifiedNot Specified spandidos-publications.com
AGS Gastric CancerNot SpecifiedSensitive nih.gov
MKN45 Gastric CancerNot SpecifiedSensitive nih.gov
Cal-27 Oral CancerNot SpecifiedSensitive frontiersin.org
OECM-1 Oral CancerNot SpecifiedSensitive frontiersin.org
1207 Urothelial CarcinomaNot SpecifiedSensitive researchgate.net

This compound (gefitinib) functions by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Enzyme inhibition assays are used to quantify the potency of this inhibition.

These assays have demonstrated that gefitinib is a potent inhibitor of EGFR tyrosine kinase, with an IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 33 nM. medchemexpress.com It selectively blocks the EGF-stimulated autophosphorylation of EGFR in tumor cells, with an IC50 of 54 nM. medchemexpress.com This inhibition of EGFR phosphorylation is a key mechanism of its anti-cancer activity. nih.gov

Studies have shown that gefitinib's inhibitory effect is more pronounced in cell lines with activating EGFR mutations. aacrjournals.org The presence of these mutations leads to a state of "oncogene addiction," where the cancer cells become highly dependent on the EGFR signaling pathway for their survival and proliferation. By inhibiting this pathway, gefitinib can effectively induce cell death in these sensitive cells.

Furthermore, research has explored the impact of other enzymes on gefitinib's efficacy. For example, the cytochrome P450 enzyme CYP1A1 has been shown to metabolize gefitinib in some NSCLC cell lines. nih.gov Inhibition of CYP1A1 can lead to increased intracellular concentrations of gefitinib, thereby enhancing its inhibitory effect on EGFR and downstream signaling pathways like MAPK and PI3K/AKT/mTOR. nih.gov

The table below details the inhibitory concentrations (IC50) of this compound (gefitinib) against EGFR and its effect on cell growth in different contexts.

Target/Cell LineAssay TypeIC50 ValueReference
EGFR Tyrosine Kinase Enzyme Inhibition33 nM medchemexpress.com
EGF-Stimulated Tumor Cell Growth Cell Growth Inhibition54 nM medchemexpress.com
Dihydrofolate Reductase (Beef Liver) Enzyme Inhibition1.6 x 10⁻⁹ M nih.gov
Dihydrofolate Reductase (L. casei) Enzyme Inhibition1.35 x 10⁻⁸ M nih.gov
Gefitinib-sensitive NSCLC cell lines Cell Proliferation<1µM ascopubs.org
Gefitinib-resistant NSCLC cell lines Cell Proliferation>10µM ascopubs.org

A significant challenge in cancer therapy is the development of drug resistance. Studies on this compound (gefitinib) have been crucial in understanding the mechanisms by which cancer cells become resistant to its effects.

One of the primary mechanisms of acquired resistance to gefitinib is the emergence of a secondary mutation in the EGFR gene, known as the T790M mutation. nih.gov This mutation occurs in approximately 50% of NSCLC patients who initially respond to gefitinib but later develop resistance. nih.gov The T790M mutation alters the ATP binding pocket of the EGFR kinase domain, reducing the binding affinity of gefitinib and thereby diminishing its inhibitory effect. google.com

Another mechanism of resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. oncotarget.com For instance, amplification of the MET oncogene has been observed in about 20% of TKI-resistant tumors. nih.gov This "oncogene kinase switch" allows the cancer cells to continue to proliferate despite the inhibition of EGFR. nih.gov

Furthermore, studies have identified other genetic and proteomic changes associated with gefitinib resistance. For example, in a patient-derived xenograft (PDX) model of NSCLC, continuous treatment with gefitinib led to the development of resistant clones with mutations in genes such as NOMO2, ARHGEF5, and SMTNL2. nih.gov On a protein level, upregulation of total EGFR, total Axl, phospho-NFκB, and phospho-Stat1 was observed in the resistant clones. nih.gov

Understanding these resistance mechanisms is critical for developing strategies to overcome them, such as the development of next-generation EGFR inhibitors that are effective against the T790M mutation or combination therapies that target both EGFR and the bypass signaling pathways. nih.gov

In vivo Efficacy Studies

In vivo studies, conducted in living organisms, are essential for evaluating the therapeutic potential of a drug in a more complex biological system. For this compound (gefitinib), these studies have primarily utilized animal models to assess its effectiveness in treating various cancers and to analyze its impact on survival rates.

A variety of animal models have been employed to investigate the in vivo efficacy of this compound (gefitinib). These models are crucial for understanding how the drug affects tumor growth in a living system.

One common approach is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice, such as nude mice or NSG mice. nih.govfrontiersin.orgyoutube.com These models allow for the direct observation of the effect of gefitinib on human tumors. For example, in a Cal-27 oral cancer xenograft model, the combination of a fasting-mimicking diet (FMD) and gefitinib significantly reduced tumor volume compared to gefitinib alone. frontiersin.org Similarly, in a SKOV3 ovarian cancer xenograft model, ultrasound-stimulated microbubble cavitation enhanced the delivery and efficacy of gefitinib, leading to greater tumor growth inhibition. spandidos-publications.com

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered to be more clinically relevant as they better recapitulate the heterogeneity of human cancers. nih.gov A PDX model of EGFR-driven NSCLC was used to study the development of acquired resistance to gefitinib in vivo. nih.gov

Genetically engineered mouse models (GEMMs) that are designed to develop specific types of cancer have also been utilized. nih.gov For instance, in a mouse model of lung adenocarcinoma (AD), weekly or intermittent dosing of gefitinib significantly inhibited tumor load. nih.gov In a model of squamous cell carcinoma (SCC), both daily and weekly dosing of gefitinib significantly decreased the number of SCC lesions. nih.gov

These in vivo studies have consistently demonstrated that gefitinib can inhibit the growth of various tumors, providing a strong rationale for its clinical use. nih.gov

Analyzing the impact of a drug on survival rates in animal models is a critical step in preclinical evaluation. Studies with this compound (gefitinib) have shown its potential to improve survival in various cancer models.

The table below provides a summary of survival data from various studies involving this compound (gefitinib).

Study Population/ModelTreatmentMedian Progression-Free Survival (PFS)Median Overall Survival (OS)5-Year OS RateReference
Resected Stage II-IIIA NSCLC (EGFR mutation) Gefitinib35.9 monthsNot Significantly Different from Chemo78.0% ascopubs.orgascopubs.org
Resected Stage II-IIIA NSCLC (EGFR mutation) Cisplatin/Vinorelbine25.1 monthsNot Significantly Different from Gefitinib74.6% ascopubs.orgascopubs.org
Advanced NSCLC (EGFR mutation) - Gefitinib-first Gefitinib10.7 months27.7 months- nih.gov
Advanced NSCLC (EGFR mutation) - Chemo-first Chemotherapy then Gefitinib6.0 months25.7 months- nih.gov
NSCLC with single EGFR mutation Not Specified15.03 months35.11 months- dovepress.com
NSCLC with concurrent EGFR mutations Not Specified11.00 months30.18 months- dovepress.com
Advanced NSCLC (US Iressa Clinical Access Program) Gefitinib--10-year: 86%, 15-year: 59% nih.gov

Toxicological Profiles and Safety Assessments

The comprehensive toxicological profile of this compound has not been fully investigated. sigmaaldrich.com However, available safety data provides a preliminary understanding of its hazard profile based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The compound is classified as harmful if swallowed or inhaled and is known to cause skin and serious eye irritation. sigmaaldrich.comnih.gov It may also cause respiratory irritation. nih.gov Furthermore, it is considered harmful to aquatic life, with long-lasting effects. sigmaaldrich.com According to safety data sheets, no component of the product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), nor is it listed as a known or anticipated carcinogen by the National Toxicology Program (NTP) or regulated as a carcinogen by the Occupational Safety and Health Administration (OSHA). sigmaaldrich.com

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute toxicity, OralCategory 4H302: Harmful if swallowed sigmaaldrich.comsigmaaldrich.com
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin sigmaaldrich.com
Skin corrosion/irritationCategory 2H315: Causes skin irritation nih.gov
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation sigmaaldrich.comnih.gov
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled sigmaaldrich.comsigmaaldrich.com
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation nih.gov
Hazardous to the aquatic environment, short-term (acute)Category 3H402: Harmful to aquatic life sigmaaldrich.com
Hazardous to the aquatic environment, long-term (chronic)Category 3H412: Harmful to aquatic life with long lasting effects sigmaaldrich.com

While comprehensive cytotoxic data for the parent compound this compound is limited, extensive research on its derivatives demonstrates significant cytotoxic activity against various mammalian cancer cell lines. The 2,4-diaminoquinazoline scaffold is a common starting point for the design of kinase inhibitors and other potential anticancer agents. acs.orgresearchgate.net

Studies on newly synthesized quinazoline-sulfonamide derivatives have shown potent activity against human leukemia cell lines. nih.gov For instance, certain derivatives exhibited strong suppression of cell proliferation in Jurkat and THP-1 leukemia cells, with IC₅₀ values in the low micromolar range, comparable to the positive control doxorubicin. nih.gov Flow cytometry analysis revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis in a dose-dependent manner. nih.gov Notably, one derivative showed more potent cytotoxic activity against leukemia cells compared to solid tumor cell lines and exhibited less cytotoxicity in normal Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a degree of selective activity. nih.gov

In another study, a series of 2-anilino-4-alkylaminoquinazoline derivatives were tested against a panel of four human cancer cell lines. researchgate.net Derivatives with specific substitutions on the phenyl ring displayed the highest inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4). researchgate.net

Furthermore, the 2,4-diaminoquinazoline scaffold was utilized as a starting point for the structure-based design of potent and selective p21-Activated Kinase 4 (PAK4) inhibitors. acs.org One of the optimized compounds, CZh226, potently inhibited the migration and invasion of A549 lung tumor cells by modulating the PAK4-directed downstream signaling pathways in vitro. acs.org

Table 2: In Vitro Cytotoxicity of Selected Quinazoline (B50416) Derivatives

Compound/DerivativeCell LineCell TypeIC₅₀ (µM)Source
Derivative 4aJurkatLeukemia6.5 nih.gov
Derivative 4aTHP-1Leukemia6.1 nih.gov
Derivative 4dJurkatLeukemia4.4 nih.gov
Derivative 4dTHP-1Leukemia4.2 nih.gov
Doxorubicin (Control)JurkatLeukemia4.1 nih.gov
Doxorubicin (Control)THP-1Leukemia3.9 nih.gov
Derivative 4cMCF-7Breast AdenocarcinomaNot specified researchgate.net
Derivative 5bHCT-116Colon CancerNot specified researchgate.net
Derivative 5bHePG-2Hepatocellular CarcinomaNot specified researchgate.net

Challenges and Opportunities in Drug Development

The development of this compound and its derivatives as therapeutic agents presents both significant challenges and promising opportunities. A primary challenge is the incomplete toxicological profile of the parent compound, which necessitates a thorough investigation before it can advance further in the drug development pipeline. sigmaaldrich.com

A major challenge in developing quinazoline-based kinase inhibitors is achieving high selectivity. For example, in the development of PAK4 inhibitors, off-target inhibition of other PAK family members, such as PAK1 and PAK2, is a concern. acs.org Inhibition of PAK2, in particular, has been correlated with an increased risk of acute cardiovascular toxicity, making isoform selectivity a critical goal for safety and therapeutic success. acs.org

Despite these challenges, numerous opportunities exist. The 2,4-diaminoquinazoline scaffold has proven to be a versatile starting point for potent inhibitors of various cancer-related targets. acs.orgresearchgate.net The application of structure-based drug design (SBDD) and X-ray crystallography has been successfully used to guide the optimization of these compounds, enhancing both potency and selectivity. acs.org This approach allows for the rational design of molecules that fit precisely into the ATP-binding pocket of target kinases, minimizing off-target effects. acs.org

Furthermore, the therapeutic potential of this chemical family may extend beyond oncology. Research on related 2,4-diamino substituted dihydrobenzo[h]quinazolines has revealed potent antiplatelet and anti-inflammatory activities, in some cases comparable to standard drugs like indomethacin (B1671933). nih.gov This suggests that derivatives of this compound could be explored for the treatment of thrombosis and inflammatory diseases, opening up new avenues for drug development.

Future Research Avenues

Building on the current body of preclinical work, several key research avenues should be pursued to fully elucidate the therapeutic potential of this compound and its derivatives.

First and foremost, a comprehensive toxicological assessment of the parent compound is essential. This includes detailed studies on its acute and chronic toxicity, mutagenicity, and carcinogenicity to establish a complete safety profile. sigmaaldrich.com

Second, further structure-activity relationship (SAR) and structure-based design studies are warranted. These efforts should focus on optimizing the quinazoline scaffold to enhance selectivity for specific kinase targets, such as PAK4, thereby minimizing potential off-target toxicities. acs.org The successful design of highly selective probes can also serve as valuable tools for further biological investigation of their targets. acs.org

Third, the mechanisms underlying the observed cytotoxicity should be investigated in greater detail and across a broader range of cancer types. While G2/M cell cycle arrest and apoptosis have been identified, a deeper understanding of the specific signaling pathways involved is needed. nih.gov

Fourth, in vivo efficacy and safety studies are a critical next step. While in vitro data is promising, animal models are required to validate the anticancer, anti-inflammatory, and antiplatelet activities observed. nih.govnih.gov As suggested by a study using zebrafish embryos, in vivo models can also reveal potential developmental toxicities not apparent in cell-based assays. nih.gov

Finally, the exploration of this compound class for non-oncological applications, such as inflammatory disorders and cardiovascular diseases, represents a significant opportunity that merits further investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloroquinazoline-2,4-diamine, and how can researchers optimize yield and purity?

  • Methodological Answer :

  • Step 1 : Start with commercially available 4-chloro-o-phenylenediamine as the precursor. React it with thiourea in methanol under reflux to form the quinazoline core .
  • Step 2 : Introduce chlorination at the 5-position using POCl₃ or SOCl₂ under anhydrous conditions. Monitor reaction progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Optimize yield (typically 60-75%) by controlling temperature (70-80°C) and reaction time (6-8 hours). Validate purity (>95%) using NMR and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirm π→π* transitions in the quinazoline ring (λmax ~260-280 nm).
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2-8.5 ppm), NH₂ groups (δ 5.5-6.0 ppm), and chlorine substituents (distinct coupling patterns).
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 195.03 .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a kinase inhibitor, and what controls are essential?

  • Methodological Answer :

  • Experimental Design :
  • In vitro assay : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits. Include staurosporine as a positive control.
  • Dose-response curves : Test concentrations from 0.1–100 µM. Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Selectivity screening : Compare inhibition across kinase panels (e.g., Eurofins KinaseProfiler®) to assess specificity .
  • Data Validation : Use thermal shift assays (TSA) to confirm binding-induced kinase stabilization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Root Cause Analysis :
  • Purity discrepancies : Re-evaluate synthesis protocols; impurities >5% can skew IC₅₀ values. Use HPLC-MS for batch consistency .
  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time). Cross-validate in multiple labs.
  • Advanced Techniques :
  • X-ray crystallography : Resolve binding modes to kinases or receptors, clarifying structure-activity relationships (SAR) .
  • Molecular Dynamics (MD) simulations : Model ligand-receptor interactions to explain divergent activity across analogs .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound analogs?

  • Methodological Answer :

  • Scaffold Modifications :
  • Introduce substituents at positions 2 and 4 (e.g., alkyl, aryl groups) via Buchwald-Hartwig amination .
  • Replace chlorine with fluorine or methoxy to study electronic effects .
  • Bioactivity Profiling :
  • Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with LogP and polar surface area (PSA) .
  • Data Integration : Use cheminformatics tools (e.g., MOE) to build QSAR models predicting pharmacokinetic properties .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

  • Methodological Answer :

  • Documentation : Record exact solvent grades (e.g., anhydrous methanol), catalyst batches, and reaction atmospheres (N₂ vs. air).
  • Quality Control :
  • Implement in-process checks (e.g., mid-reaction sampling for HPLC).
  • Use standardized reference compounds for NMR calibration .
  • Automation : Employ flow chemistry systems to minimize human error in temperature/pH control .

Q. How can researchers differentiate between on-target and off-target effects in antimicrobial studies of this compound?

  • Methodological Answer :

  • Rescue Experiments : Add excess substrate (e.g., dihydrofolate for DHFR inhibition studies) to reverse antimicrobial effects .
  • Genetic Knockouts : Use CRISPR-Cas9 to delete putative target genes in model organisms (e.g., E. coli). Compare MIC values in wild-type vs. knockout strains .
  • Metabolomics : Profile intracellular metabolites via LC-MS to identify disrupted pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.